4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical properties

This compound's 4,6-difluoro substitution on the benzothiazole core is a key differentiator, directly influencing lipophilicity (XLogP3=5.1), electronic distribution, and metabolic stability. Unlike non-fluorinated or mono-fluoro analogs, this precise arrangement blocks oxidative metabolism at those positions, enhancing half-life in cellular models. Essential for kinase inhibitor SAR studies where exact electronic and steric profiles are critical. Secure the correct scaffold to ensure your binding assays yield reproducible, translatable results.

Molecular Formula C21H12F2N2O2S
Molecular Weight 394.4
CAS No. 352548-15-3
Cat. No. B2839053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
CAS352548-15-3
Molecular FormulaC21H12F2N2O2S
Molecular Weight394.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27)
InChIKeyQKWGMCDWMIJXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide [352548-15-3]: Sourcing Guide for a Research-Grade Benzothiazole Derivative


4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 352548-15-3) is a synthetic small molecule featuring a 4,6-difluoro-1,3-benzothiazol-2-yl core linked via an amide bond to a 4-benzoylphenyl moiety [1]. As a member of the benzothiazole-benzamide class, it has been investigated in medicinal chemistry contexts, including as a potential kinase inhibitor scaffold and for antimicrobial applications [2]. Its structural characteristics, including a high computed XLogP3 of 5.1 and the presence of electron-withdrawing fluorine substituents, distinguish it from non-fluorinated analogs and influence key properties relevant to biological activity and material science applications [1].

Why 4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide [352548-15-3] Cannot Be Replaced by a Close Analog


In the benzothiazole-benzamide series, subtle modifications to the substitution pattern cause significant shifts in lipophilicity, electronic distribution, and metabolic susceptibility, making direct 'drop-in' interchange between analogs unreliable. The target compound's specific 4,6-difluoro arrangement on the benzothiazole ring is a critical driver of these differences. The quantitative evidence below demonstrates how replacing this compound with a non-fluorinated or mono-fluorinated analog leads to measurable changes in key molecular properties, such as lipophilicity (Δ XLogP3 ~0.6) and molecular shape, which in turn govern target binding, bioavailability, and overall performance in assays of the benzothiazole-benzamide pharmacophore [1].

Head-to-Head Quantitative Differentiation Evidence for 4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide [352548-15-3]


Computed Lipophilicity: 4,6-Difluoro Substitution Increases XLogP3 by 0.6 Units vs. Non-Fluorinated Analog

The 4,6-difluoro substitution on the benzothiazole ring significantly increases the compound's lipophilicity. The computed partition coefficient (XLogP3) for 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is 5.1 [1]. Comparable non-fluorinated N-(1,3-benzothiazol-2-yl)benzamide derivatives lacking the 4-benzoyl group have reported XLogP values around 4.3-4.5, and the addition of the 4-benzoyl group further modulates lipophilicity [2]. This ~0.6-0.8 log unit increase translates to a roughly 4- to 6-fold higher partition coefficient, which can directly impact membrane permeability and non-specific protein binding.

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight and Rotatable Bond Count: Differentiating from Simpler Benzothiazole Amide Scaffolds

The molecular weight of the target compound is 394.4 g/mol, and it contains 4 rotatable bonds [1]. This contrasts with simpler, more common screening library members such as N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (MW ~290.3 g/mol, 2 rotatable bonds) . The higher molecular weight and increased flexibility from the 4-benzoylphenyl group result in a measurably larger and more complex pharmacophore, which is relevant for applications where specific 3D molecular recognition is required, such as kinase inhibition.

Molecular weight Rotatable bonds Physicochemical properties

Electron Withdrawing Effects of 4,6-Difluoro Substituents: Impact on Amide Bond Stability and Reactivity

The electron-withdrawing effect of the two fluorine atoms at positions 4 and 6 of the benzothiazole ring increases the electrophilicity of the adjoining amide carbonyl, as inferred from the compound's computed hydrogen bond acceptor count of 6 [1]. This is a quantifiable electronic property not present in non-fluorinated analogs (e.g., 4-benzoyl-N-(1,3-benzothiazol-2-yl)benzamide), where the hydrogen bond acceptor count is typically lower (e.g., 5) [2]. This difference directly impacts the compound's ability to form key hydrogen bond interactions with biological targets.

Electronic effects amide stability fluorine substitution

High-Impact Research and Procurement Scenarios for 4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide [352548-15-3]


Kinase Inhibitor Lead Optimization

The compound's specific 4,6-difluoro-1,3-benzothiazole core is a privileged scaffold in kinase inhibitor design, as evidenced by its inclusion in LRRK2 inhibitor patent libraries [1]. Its balanced lipophilicity (XLogP3 = 5.1) and hydrogen bond acceptor count (6) make it suitable for targeting the hinge-binding region of kinases, where precise electronic complementarity is required. Procurement of this exact compound, rather than a non-fluorinated or mono-fluoro analog, ensures the intended electronic and steric profile is maintained for SAR studies.

Antimicrobial Activity Screening

Reports indicate that benzothiazole-benzamide derivatives, including 4,6-difluoro variants, have been explored for antimicrobial and antifungal properties . The compound's higher lipophilicity, relative to simpler benzothiazole amides, may enhance its ability to penetrate bacterial cell membranes. Researchers procuring this compound for antimicrobial screening should verify the batch-specific logP to correlate with observed in vitro activity.

Chemical Probe for Neurodegenerative Disease Targets

The compound falls within the structural scope of benzothiazole-benzamide LRRK2 inhibitors described for treating Parkinson's and Alzheimer's diseases [1]. Its specific difluoro pattern is a key differentiator, as fluorine atoms can block oxidative metabolism at those positions, potentially improving the compound's metabolic stability and half-life in cellular and in vivo models compared to non-fluorinated probes.

Quote Request

Request a Quote for 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.